Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate
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Description
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate is a useful research compound. Its molecular formula is C14H19BO4 and its molecular weight is 262.11. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
- Jenkinson et al. (2012) examined a similar compound, Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, focusing on its molecular structure. The study revealed specific details about the boronate ester ring, torsion angles, and π–π stacking interactions, which are crucial for understanding the compound's chemical behavior and potential applications in materials science and pharmaceuticals (Jenkinson, Thompson, & Simone, 2012).
Cross-Coupling Reactions
- Chaumeil et al. (2000) discussed the Suzuki Cross-Coupling Reaction of sterically hindered aryl boronates, including compounds similar to Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate. The research is significant for the development of biaryls, showcasing the compound's potential in organic synthesis and pharmaceutical research (Chaumeil, Signorella, & Drian, 2000).
Synthesis and Radiochemical Applications
- Takashima-Hirano et al. (2012) highlighted the synthesis of carbon-11 labeled compounds using arylboronic acid neopentyl glycol esters, closely related to this compound. The study underscores the compound's potential in the field of radiopharmaceuticals and imaging, providing insights into novel synthesis methodologies and their application in medical diagnostics (Takashima-Hirano, Ishii, & Suzuki, 2012).
Properties
IUPAC Name |
methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-10-5-6-11(13(16)17-4)7-12(10)15-18-8-14(2,3)9-19-15/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIASXRUFYFRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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